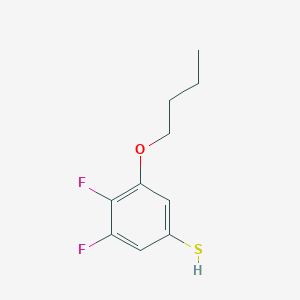
3-n-Pentoxyphenethyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-n-Pentoxyphenethyl alcohol is an organic compound with the molecular formula C13H20O2 It is a type of phenethyl alcohol where the phenyl ring is substituted with a pentoxy group at the third position
Synthetic Routes and Reaction Conditions:
Hydrolysis of Halides: One common method for preparing alcohols, including this compound, is through the hydrolysis of alkyl halides.
Grignard Synthesis: Another method involves the reaction of Grignard reagents with suitable carbonyl compounds.
Industrial Production Methods:
Hydration of Alkenes: Industrially, alcohols can be produced by the direct hydration of alkenes in the presence of a catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Various alcohol derivatives
Substitution: Halides, other substituted compounds
Scientific Research Applications
3-n-Pentoxyphenethyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-n-Pentoxyphenethyl alcohol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenethyl Alcohol: Similar in structure but lacks the pentoxy group.
Benzyl Alcohol: Another related compound with a benzyl group instead of a phenethyl group.
Pentoxybenzene: Similar but without the hydroxyl group.
Uniqueness:
Structural Differences: The presence of the pentoxy group at the third position of the phenethyl ring makes 3-n-Pentoxyphenethyl alcohol unique compared to its analogs.
Chemical Properties: These structural differences result in distinct chemical properties and reactivity, making it valuable for specific applications.
Properties
IUPAC Name |
2-(3-pentoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-10-15-13-7-5-6-12(11-13)8-9-14/h5-7,11,14H,2-4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJPKPGLXFGRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B7990250.png)


![2-[4-(Dimethylamino)phenyl]ethanethiol](/img/structure/B7990274.png)



